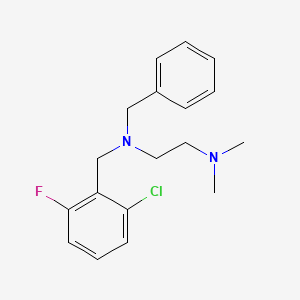
2-(2-methoxybenzyl)-1,2,3,4-tetrahydroisoquinoline
Overview
Description
2-(2-methoxybenzyl)-1,2,3,4-tetrahydroisoquinoline (MBTI) is a synthetic compound that has been widely studied for its potential therapeutic applications. MBTI belongs to the class of tetrahydroisoquinoline alkaloids, which are known to exhibit a range of biological activities, including anti-inflammatory, antitumor, and neuroprotective effects.
Scientific Research Applications
Chemical Rearrangements and Synthesis
Research has shown that methoxy-substituted 1-(α-hydroxybenzyl)-1,2,3,4-tetrahydroisoquinolines, when heated in formic acid, undergo a rearrangement process. This process initially forms 5-phenyl-2,3-dihydro-1H-3-benzazepines, which are further reduced to 1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines upon continued heating in formic acid (McMahon, Thornber, & Ruchirawat, 1982).
β-Adrenergic Activity and Antiaggregatory Effects
A study on the synthesis of an isomer of trimetoquinol revealed significant insights into the β-adrenergic activity and platelet antiaggregatory effects of these compounds. The research found that this isomer possessed less β-adrenergic activity than its counterpart in isolated guinea pig atrial and tracheal preparations. Additionally, the compound was effective as an antiaggregatory agent in human and rabbit platelet-rich plasma, indicating potential therapeutic applications (Miller, Bossart, Mayo, & Feller, 1980).
Role in the Total Synthesis of Morphine
Tetrahydroisoquinoline intermediates play a crucial role in the synthesis of morphine. A study highlighted the preparation of chiral tetrahydroisoquinoline intermediates used in the Rice and Beyerman routes to morphine, emphasizing their importance in the synthetic pathway of this significant pharmaceutical compound (Meuzelaar, Vliet, Maat, & Sheldon, 1999).
Antitubulin and Antiproliferative Activities
Research has demonstrated that substituted tetrahydroisoquinoline derivatives exhibit significant antiproliferative activities against various cancer cell lines. The study explored the effects of substituting the tetrahydroisoquinoline core at different positions, finding that this significantly impacts the compounds' antiproliferative activity. One derivative, in particular, showed enhanced potency against prostate cancer cells, indicating the potential of these compounds in cancer therapy (Dohle, Leese, Jourdan, et al., 2014).
Impact on Radiation Sensitivity in Cancer Cells
A study on the tetrahydroisoquinoline sulfamate microtubule disruptor STX3451 revealed its impact on enhancing the radiation sensitivity of breast cancer cells. Pre-treatment with this compound increased the cytotoxicity of radiation therapy, indicating a potential application in sensitizing cancer cells to radiation (Hargrave, Joubert, Potter, et al., 2022).
properties
IUPAC Name |
2-[(2-methoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-19-17-9-5-4-8-16(17)13-18-11-10-14-6-2-3-7-15(14)12-18/h2-9H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIAAWWJISHUQTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2CCC3=CC=CC=C3C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-fluoro-N-[2-(phenylthio)phenyl]benzamide](/img/structure/B5785271.png)


![N'-[(2-phenylacetyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5785282.png)
![ethyl [(3-ethyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetate](/img/structure/B5785284.png)


![ethyl 4-{[(1-methyl-4-nitro-1H-pyrazol-5-yl)carbonyl]amino}benzoate](/img/structure/B5785315.png)
![1-(4-fluorophenyl)-4-[(5-methyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B5785321.png)


![3-(3-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B5785348.png)
![3-benzyl-2-(ethylthio)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5785359.png)